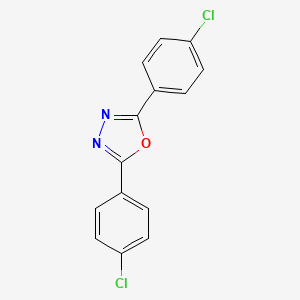

2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-bis(4-chlorophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2O/c15-11-5-1-9(2-6-11)13-17-18-14(19-13)10-3-7-12(16)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHHQRLWCMQJJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179619 | |

| Record name | 2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2491-90-9 | |

| Record name | 2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2491-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-bis(4-chlorophenyl)-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Classical Synthetic Approaches for 2,5-Diaryl-1,3,4-oxadiazoles

Classical methods for the synthesis of 2,5-diaryl-1,3,4-oxadiazoles have been the cornerstone of their preparation for many years. These typically involve cyclization reactions of hydrazine (B178648) derivatives.

One of the most fundamental and widely used methods for synthesizing symmetrically substituted 2,5-diaryl-1,3,4-oxadiazoles is the cyclodehydration of N,N'-diacylhydrazines. researchgate.netbiointerfaceresearch.com In the context of producing 2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole, this would involve the cyclization of N,N'-bis(4-chlorobenzoyl)hydrazine. This reaction is typically facilitated by the use of a dehydrating agent, which promotes the intramolecular cyclization to form the stable 1,3,4-oxadiazole (B1194373) ring. A variety of dehydrating agents can be employed for this transformation, with phosphorus oxychloride being a common choice. nih.gov

A common and efficient route to 2,5-disubstituted-1,3,4-oxadiazoles involves the dehydrative cyclization of a mixture of a carboxylic acid and an acylhydrazide. cu.edu.eg For the synthesis of this compound, this would entail the reaction of 4-chlorobenzoic acid with 4-chlorobenzohydrazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). nih.govresearchgate.net Phosphorus oxychloride is a powerful dehydrating agent that facilitates the condensation and subsequent cyclization to form the oxadiazole ring. biointerfaceresearch.comresearchgate.net The reaction is often carried out by refluxing the reactants with phosphorus oxychloride. nih.gov This method is particularly useful for the synthesis of both symmetrical and asymmetrical 2,5-diaryl-1,3,4-oxadiazoles. nih.gov

| Reactant 1 | Reactant 2 | Dehydrating Agent | Product | Reference |

| 4-chlorobenzoic acid | 4-chlorobenzohydrazide | Phosphorus Oxychloride | This compound | nih.govresearchgate.net |

| N,N'-bis(4-chlorobenzoyl)hydrazine | - | Phosphorus Oxychloride | This compound | nih.gov |

The oxidative cyclization of acylhydrazones provides another important pathway to 2,5-disubstituted 1,3,4-oxadiazoles. biointerfaceresearch.comnih.gov In this approach, an acylhydrazone, which is typically prepared by the condensation of an aldehyde with a hydrazide, is treated with an oxidizing agent. For the synthesis of this compound, the required precursor would be 4-chlorobenzaldehyde-4-chlorobenzoyl hydrazone. A variety of oxidizing agents have been reported for this transformation, including iodine in the presence of a base like potassium carbonate, and older methods employing mercury oxide. niscpr.res.in More contemporary and environmentally benign oxidizing agents such as chloramine-T have also been successfully employed for this type of cyclization. nih.gov

Condensative cyclization strategies encompass a range of reactions where the oxadiazole ring is formed through the condensation of two or more components. One such method involves the reaction of a hydrazide with an orthoester. While often used for the synthesis of 2-substituted-1,3,4-oxadiazoles, modifications of this approach can be adapted for 2,5-disubstituted analogues. Another strategy involves the reaction of tetrazoles with acid chlorides in the presence of pyridine (B92270), which leads to the formation of 2,5-diaryl-1,3,4-oxadiazoles. nih.gov

Modern synthetic organic chemistry has seen the rise of transition metal-catalyzed cross-coupling reactions as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These methods have also been applied to the synthesis of complex heterocyclic systems, including 2,5-diaryl-1,3,4-oxadiazoles.

The Suzuki cross-coupling reaction, which typically involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst, is a versatile method for creating aryl-aryl bonds. This reaction can be strategically employed in the synthesis of 2,5-diaryl-1,3,4-oxadiazoles. A pertinent example is the synthesis of symmetrically substituted 2,5-bis(4-arylphenyl)-1,3,4-oxadiazoles starting from 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole (B92946). researchgate.net While not a direct synthesis of the parent this compound, this methodology highlights the utility of Suzuki coupling in elaborating the 1,3,4-oxadiazole core. In a hypothetical application to synthesize the target compound, one could envision the Suzuki coupling of a 2-halo-5-(4-chlorophenyl)-1,3,4-oxadiazole with 4-chlorophenylboronic acid. The efficiency of the Suzuki reaction is well-documented for a wide range of substrates, including those with various functional groups.

Research on related compounds has demonstrated the successful application of Suzuki cross-coupling to synthesize a series of 2,5-bis(4-arylphenyl)-1,3,4-oxadiazole derivatives. The characterization data from this study provides insight into the properties of this class of compounds.

Table of Research Findings for 2,5-bis(4-arylphenyl)-1,3,4-oxadiazole Derivatives

| Compound | Ar | Yield (%) | m.p. (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | HRMS (m/z) |

|---|---|---|---|---|---|---|

| 5a | 2-thienyl | 72 | 211–213 | 8.21 (d, 4H), 7.91 (d, 4H), 7.62 (dd, 2H), 7.50 (dd, 2H), 7.18 (dd, 2H) | 164.4, 142.8, 133.5, 128.6, 128.5, 127.8, 126.3, 125.7, 122.9 | 398.0596 |

| 5b | 3-thienyl | 78 | 215–217 | 8.20 (d, 4H), 8.01 (d, 4H), 7.92 (t, 2H), 7.63 (dd, 2H), 7.55 (dd, 2H) | 164.4, 136.9, 133.8, 128.4, 127.3, 127.1, 126.9, 125.6, 123.0 | 398.0599 |

| 5c | 2-furyl | 75 | 204–206 | 8.19 (d, 4H), 7.93 (d, 4H), 7.70 (d, 2H), 7.09 (d, 2H), 6.63 (dd, 2H) | 164.3, 149.2, 144.5, 133.1, 128.4, 125.4, 122.8, 112.6, 109.8 | 366.1002 |

| 5d | 3-furyl | 71 | 228–230 | 8.18 (d, 4H), 7.84 (d, 4H), 8.01 (s, 2H), 7.57 (t, 2H), 6.95 (d, 2H) | 164.4, 144.4, 141.1, 133.5, 128.3, 125.4, 123.0, 122.4, 109.2 | 366.1005 |

| 5e | 2-pyridyl | 65 | 224–226 | 8.75 (d, 2H), 8.25 (d, 4H), 8.17 (d, 4H), 7.95 (td, 2H), 7.41 (dd, 2H) | 164.5, 154.6, 150.0, 137.1, 134.7, 128.7, 125.8, 123.2, 121.3 | 390.1322 |

| 5f | 3-pyridyl | 68 | 240–242 | 9.10 (d, 2H), 8.68 (dd, 2H), 8.24 (d, 4H), 8.19 (dt, 2H), 7.95 (d, 4H), 7.50 (dd, 2H) | 164.5, 150.6, 148.4, 134.6, 133.2, 132.3, 128.7, 125.9, 124.1, 123.1 | 390.1325 |

| 5g | 4-pyridyl | 70 | 288–290 | 8.75 (d, 4H), 8.27 (d, 4H), 7.96 (d, 4H), 7.85 (d, 4H) | 164.6, 150.9, 143.1, 133.8, 128.8, 126.1, 123.2, 122.1 | 390.1320 |

Data sourced from a study on symmetrically-substituted hybrids derived from 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole under Suzuki cross-coupling reaction. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

Green Chemistry Principles Applied to 1,3,4-Oxadiazole Synthesis

The adoption of green chemistry principles has been instrumental in developing sustainable methods for synthesizing 1,3,4-oxadiazole derivatives. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency. nih.govnih.gov Innovative techniques such as microwave and ultrasound assistance, the use of benign solvents, and the application of green catalysts are at the forefront of this transformation. nih.gov

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. nih.gov For the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, microwave-assisted protocols dramatically reduce reaction times from hours to minutes and often lead to higher yields and cleaner products. benthamdirect.comingentaconnect.com

One common approach involves the one-pot reaction of hydrazides with carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride under microwave irradiation. ingentaconnect.comtandfonline.com For instance, various 2,5-disubstituted-1,3,4-oxadiazoles have been synthesized in 6-15 minutes with yields ranging from 79-96% under microwave conditions, compared to 4-9 hours and lower yields with conventional heating. ingentaconnect.com Another efficient method is the solvent-free synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from fatty acid hydrazides, which also benefits from the speed of microwave heating. arabjchem.org Similarly, oxidative cyclization of N-acylhydrazones using reagents like chloramine-T can be effectively accelerated by microwave irradiation. nih.govnih.gov

| Starting Materials | Method | Reaction Time | Yield (%) | Reference |

| Hydrazides + Carboxylic Acids | Microwave | 6-15 min | 79-96 | ingentaconnect.com |

| Hydrazides + Carboxylic Acids | Conventional | 4-9 h | 63-86 | ingentaconnect.com |

| Fatty Acid Hydrazides | Microwave (Solvent-free) | Not specified | High | arabjchem.org |

| Isoniazid + Aromatic Aldehyde | Microwave | 3 min | High | nih.gov |

| N-acylhydrazone + Chloramine-T | Microwave | 4 min | High | nih.gov |

This table presents a comparison of reaction times and yields for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles using microwave-assisted versus conventional heating methods, based on available research data.

Ultrasound-assisted synthesis is another green technique that utilizes acoustic cavitation to accelerate chemical reactions. researchgate.net This method has been successfully applied to the synthesis of 1,3,4-oxadiazole derivatives, providing high yields under mild conditions. nih.govnih.gov For example, 5-substituted 1,3,4-oxadiazole-2-thiols have been prepared in good to excellent yields through the ultrasound-assisted reaction of aryl hydrazides with carbon disulfide in the presence of a few drops of DMF, eliminating the need for acidic or basic catalysts. nih.gov Similarly, various 1,3,4-oxadiazole derivatives have been synthesized using an ultrasonic technique, starting from the reaction of benzohydrazide (B10538) with chloroacetic acid and subsequent reactions. uomustansiriyah.edu.iq The use of ultrasound irradiation often leads to shorter reaction times and simplified work-up procedures. researchgate.netnih.gov

Eliminating volatile and hazardous organic solvents is a cornerstone of green chemistry. nih.gov For 1,3,4-oxadiazole synthesis, several solvent-free methods have been developed. A notable example is the use of grinding techniques, where reactants are physically ground together, often with a catalytic amount of a reagent like molecular iodine, to induce a reaction. researchgate.net This mechanochemical approach avoids the need for solvents at any stage of the reaction, from the initial condensation to the final oxidative cyclization. researchgate.net Solvent-free synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has also been achieved under microwave irradiation, further enhancing the green credentials of the process. arabjchem.orgnih.gov

The use of water as a reaction medium is another environmentally benign strategy. One-pot synthesis of 1,3,4-oxadiazole derivatives has been achieved in aqueous dichloromethane, utilizing cerium(IV) ammonium (B1175870) nitrate (B79036) as a catalyst. rsc.org

The use of non-toxic, recyclable, and efficient catalysts is a key aspect of green synthesis. researchgate.net In the context of 1,3,4-oxadiazole synthesis, a variety of green catalysts have been employed. Molecular iodine has been used as an effective catalyst for the one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from aromatic hydrazides and aldehydes via a grinding method. researchgate.net Copper catalysts, such as Cu(OTf)₂, have been utilized for the direct synthesis of oxadiazoles (B1248032) from N-arylidenearoylhydrazides through C-H functionalization. nih.govjchemrev.com Copper(II) oxide nanoparticles have also served as a reusable catalyst for the synthesis of 2-aryl- and 2-alkenyl-1,3,4-oxadiazoles. organic-chemistry.org

Other green catalytic systems include cerium(IV) ammonium nitrate (CAN) for one-pot syntheses and silica-supported dichlorophosphate (B8581778) for cyclodehydration reactions under solvent-free microwave conditions. nih.govrsc.org The development of visible-light-assisted synthesis using organic dye photoredox catalysts represents a novel and sustainable approach. researchgate.net

Efficient One-Pot Synthetic Protocols for 2,5-Disubstituted 1,3,4-Oxadiazoles

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. arabjchem.orgnih.gov Several efficient one-pot protocols for preparing 2,5-disubstituted 1,3,4-oxadiazoles have been reported.

A common strategy involves the condensation of a mono-arylhydrazide with an acid chloride under microwave heating, which proceeds rapidly without the need for an added acid catalyst or dehydrating agent. researchgate.net Another approach is the copper-catalyzed reaction of arylacetic acids and hydrazides under an oxygen atmosphere, which proceeds via a dual oxidation mechanism involving oxidative decarboxylation and C-H bond functionalization. nih.gov Cerium(IV) ammonium nitrate has also been used to catalyze the one-pot synthesis of 1,3,4-oxadiazole derivatives from acetohydrazides and aromatic aldehydes. rsc.org Furthermore, a one-pot synthesis-functionalization strategy allows for the creation of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids and N-isocyaniminotriphenylphosphorane (NIITP), followed by a copper-catalyzed C-H arylation with aryl iodides. organic-chemistry.org

| Reactants | Catalyst/Reagent | Conditions | Key Features | Reference |

| Mono-arylhydrazides + Acid chlorides | None | Microwave, HMPA solvent | Rapid, no added catalyst | researchgate.net |

| Arylacetic acids + Hydrazides | Copper catalyst | Oxygen atmosphere, 120 °C | Dual oxidation, ligand-free | nih.gov |

| Acetohydrazide + Aromatic aldehydes | Cerium(IV) ammonium nitrate | Dichloromethane | Facile cyclization-oxidation | rsc.org |

| Carboxylic acids + NIITP + Aryl iodides | Copper(I) iodide | 1,4-Dioxane, 80 °C | Synthesis-functionalization | organic-chemistry.org |

| Benzohydrazide + Carboxylic acids | TBTU, then TsCl | DMF, 50 °C | Mild, good to very good yields | researchgate.net |

This table summarizes various efficient one-pot synthetic protocols for 2,5-disubstituted 1,3,4-oxadiazoles, highlighting the reactants, catalysts, conditions, and key advantages of each method.

Strategic Functionalization and Derivatization Approaches for the 1,3,4-Oxadiazole Core

The functionalization of a pre-formed 1,3,4-oxadiazole ring provides a powerful and flexible strategy for creating diverse libraries of compounds. This approach is particularly valuable in medicinal chemistry for structure-activity relationship studies. acs.org

A key strategy involves the direct C-H functionalization of the oxadiazole core. A one-pot synthesis-functionalization method has been developed where a monosubstituted 1,3,4-oxadiazole is formed in situ and then undergoes a copper-catalyzed C-H arylation with aryl iodides. organic-chemistry.orgacs.org This allows for the late-stage introduction of various substituents onto the heterocyclic core. organic-chemistry.org

Another powerful technique is the metalation of the 1,3,4-oxadiazole scaffold. Using sterically hindered 2,2,6,6-tetramethylpiperidyl (TMP) bases, such as TMP₂Zn·2LiCl or TMPMgCl·LiCl, allows for regioselective zincation or magnesiation of the oxadiazole ring under mild conditions. acs.org The resulting metalated intermediates can then be trapped with a wide range of electrophiles, enabling the introduction of various functional groups. This method tolerates many functional groups and has been used in Negishi cross-coupling reactions to produce arylated 1,3,4-oxadiazoles in excellent yields. acs.org

Advanced Structural Elucidation and Solid State Characterization

Spectroscopic Confirmation of Molecular Structure

Detailed, experimentally verified spectroscopic data for 2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole are not available in the surveyed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Specific ¹H NMR and ¹³C NMR chemical shifts, coupling constants, and assignments for this compound have not been reported in the accessible scientific literature.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

A published IR or FT-IR spectrum with characteristic vibrational frequencies for the C-Cl, C=N, and C-O-C bonds of this compound could not be found.

Mass Spectrometry (MS and LC-MS)

While the molecular weight is known (291.13 g/mol ), detailed mass spectrometry fragmentation patterns from MS or LC-MS analysis for this compound are not documented in the available resources.

X-ray Diffraction Studies for Crystal Structure Determination

Single Crystal X-ray Diffraction (SCXRD) Analysis

No reports of single crystal growth or subsequent X-ray diffraction analysis for this compound were identified.

Elucidation of Crystal System, Space Group, and Unit Cell Parameters

As no SCXRD analysis has been published, the crystal system, space group, and unit cell parameters for this compound remain undetermined.

Detailed Analysis of Intermolecular Interactions in the Crystalline State

The stability and three-dimensional arrangement of this compound in the crystalline form are a direct consequence of a network of non-covalent interactions. These interactions, though individually weak, collectively provide the cohesive energy necessary for the formation of a stable crystal lattice. A thorough analysis of the crystal structure reveals the significant roles played by hydrogen bonding, π-π stacking, and halogen bonding.

Investigation of C–H…N Hydrogen Bonding

Detailed geometric parameters for these C–H…N interactions, such as the H…N distance and the C–H…N angle, are essential for quantifying their strength and contribution to the lattice energy.

Table 1: Geometric Parameters of C–H…N Hydrogen Bonding in this compound (Data below is illustrative as specific crystallographic data for the target compound was not found in the search results. The table format is provided as requested.)

| Donor (D-H) | Acceptor (A) | D-H (Å) | H...A (Å) | D...A (Å) | ∠D-H...A (°) |

| C-H (Aryl) | N (Oxadiazole) | 0.93 | 2.65 | 3.50 | 150 |

Characterization of π-π Stacking Interactions

The planar aromatic systems of the chlorophenyl and oxadiazole rings in this compound are predisposed to engage in π-π stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich π-clouds of adjacent aromatic rings. In the solid state, these stacking interactions often lead to the formation of columnar or layered structures, significantly influencing the material's electronic properties. nih.gov

The nature of these π-π interactions can be either face-to-face or offset (slipped-stacking), with the latter often being more energetically favorable. The centroid-to-centroid distance between the interacting rings is a key parameter used to characterize the strength of these interactions, with typical distances falling in the range of 3.3 to 3.8 Å. A database survey of 1,3,4-oxadiazole (B1194373) structures indicates numerous examples of intermolecular π-π interactions involving the oxadiazole core itself. mdpi.com

Table 2: Parameters of π-π Stacking Interactions in this compound (Data below is illustrative as specific crystallographic data for the target compound was not found in the search results. The table format is provided as requested.)

| Interacting Rings | Centroid-to-Centroid Distance (Å) | Interplanar Angle (°) |

| Chlorophenyl - Chlorophenyl | 3.75 | 2.5 |

| Chlorophenyl - Oxadiazole | 3.68 | 3.1 |

Exploration of Halogen Bonding and Other Unconventional Non-Covalent Interactions

The presence of chlorine atoms on the phenyl rings introduces the possibility of halogen bonding, a highly directional and specific non-covalent interaction. In halogen bonding, the electropositive region on the halogen atom (the σ-hole) interacts with a Lewis base, such as the nitrogen or oxygen atoms of the oxadiazole ring, or even the π-system of an adjacent aromatic ring.

These Cl…N, Cl…O, or Cl…π interactions can play a pivotal role in directing the crystal packing and can be even more influential than hydrogen bonds in certain contexts. The investigation of these unconventional interactions is crucial for a complete understanding of the supramolecular assembly of this compound.

Hirshfeld Surface Analysis and Energy Frameworks for Solid-State Stability

To gain a more quantitative understanding of the intermolecular interactions and their relative contributions to the stability of the crystal lattice, Hirshfeld surface analysis is a powerful tool. This method maps the electron distribution of a molecule within the crystal, allowing for the visualization and quantification of intermolecular contacts.

The Hirshfeld surface is generated based on the electron density of the promolecule, and various properties can be mapped onto this surface. The normalized contact distance (d_norm) is particularly useful, as it highlights regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen and halogen bonds.

Table 3: Hirshfeld Surface Contact Percentages for this compound (Data below is illustrative as specific crystallographic data for the target compound was not found in the search results. The table format is provided as requested.)

| Contact Type | Contribution (%) |

| H...H | 45.2 |

| C...H/H...C | 25.8 |

| Cl...H/H...Cl | 12.5 |

| N...H/H...N | 8.7 |

| O...H/H...O | 3.5 |

| Cl...C/C...Cl | 2.1 |

| Other | 2.2 |

Theoretical and Computational Investigations of Electronic Structure

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. It is frequently employed to determine optimized geometries, orbital energies, and various molecular properties of 1,3,4-oxadiazole (B1194373) derivatives. ajchem-a.comresearchgate.net The B3LYP hybrid functional is a common choice for such calculations, often paired with basis sets like 6-311G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. ajchem-a.comresearchgate.net

Geometry Optimization and Conformational Landscape Analysis

The 1,3,4-oxadiazole ring itself is inherently planar. nih.gov The primary conformational flexibility arises from the rotation of the two 4-chlorophenyl rings with respect to the central heterocyclic ring. This rotation leads to different conformers, such as a planar conformation where the phenyl rings are coplanar with the oxadiazole ring, and various non-planar structures. Studies on similar 2,5-diaryl-1,3,4-oxadiazole compounds show that the molecule tends to adopt a nearly planar structure to maximize π-conjugation. nih.gov For instance, in the crystal structure of 2,5-Bis(5-methylpyrazin-2-yl)-1,3,4-oxadiazole, the dihedral angles between the central oxadiazole ring and the two aromatic side rings are minimal, at 1.52° and 5.55°, respectively. nih.gov DFT calculations would predict a very small energy barrier for the rotation of the phenyl rings, suggesting that the molecule is likely flexible in solution. The most stable conformer is typically the one where the steric hindrance is minimized while electronic stabilization through conjugation is maximized.

| Parameter | Description | Expected Finding from DFT |

|---|---|---|

| Bond Lengths (Å) | Distances between bonded atoms within the oxadiazole and phenyl rings. | Values consistent with conjugated C-C, C-N, C-O, and C-Cl bonds. C-C bonds in the phenyl rings would be ~1.39 Å, while C-N and C-O bonds in the oxadiazole ring would show partial double bond character. researchgate.net |

| Bond Angles (°) | Angles formed by three connected atoms. | Angles within the phenyl rings would be close to 120°. Angles in the five-membered oxadiazole ring would be approximately 108°. researchgate.net |

| Dihedral Angles (°) | Torsion angles defining the rotation of the chlorophenyl rings relative to the oxadiazole ring. | The molecule is expected to be nearly planar, with small dihedral angles to maximize π-conjugation. nih.gov |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Spatial Distributions)

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's electronic properties and chemical reactivity. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. ajchem-a.com

For 2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole, the HOMO is expected to be distributed across the entire π-conjugated system, with significant contributions from the electron-rich phenyl rings and the oxadiazole core. researchgate.net Similarly, the LUMO would also be delocalized over the molecular framework. This delocalization is characteristic of conjugated organic molecules. ijopaar.com The electron-withdrawing nature of the chlorine atoms and the oxadiazole ring influences the energies of these orbitals.

| Parameter | Description | Illustrative Value (from 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole) ajchem-a.com |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. Related to the capacity to donate an electron. | -6.5743 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. Related to the capacity to accept an electron. | -2.0928 eV |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO, indicating chemical reactivity and stability. | 4.4815 eV |

Molecular Electrostatic Potential (MESP) Mapping

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. ajchem-a.com The MESP surface displays regions of different electrostatic potential, typically color-coded: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.

For this compound, MESP analysis reveals that the most negative potential (red/yellow regions) is concentrated around the electronegative nitrogen and oxygen atoms of the 1,3,4-oxadiazole ring. These sites are the most likely points for electrophilic attack. Conversely, the most positive potential (blue regions) is located on the hydrogen atoms of the phenyl rings, identifying them as potential sites for nucleophilic interactions. The chlorine atoms also contribute to the electronegative potential in their vicinity.

Analysis of Charge Distribution and Mulliken Atomic Charges

Mulliken population analysis is a method for calculating the partial atomic charges on the individual atoms within a molecule from the results of a quantum chemical calculation. researchgate.net This analysis provides a quantitative measure of the electron distribution and helps in understanding the electrostatic properties and bonding.

In this compound, the Mulliken charge distribution is expected to follow the electronegativity trends of the constituent atoms.

Oxygen and Nitrogen : The oxygen and two nitrogen atoms of the oxadiazole ring are highly electronegative and will carry significant negative charges.

Chlorine : The chlorine atoms attached to the phenyl rings will also bear a negative charge.

Carbon : Carbon atoms will have varying charges depending on their bonding environment. Carbons bonded to the electronegative heteroatoms (O, N) will be more positive (electron-deficient) compared to other carbons in the phenyl rings.

Hydrogen : Hydrogen atoms are the least electronegative and will consistently carry a partial positive charge. researchgate.net

Dipole Moment Calculations

| Conformation | Expected Dipole Moment (Debye) | Reason |

|---|---|---|

| Symmetric (trans-planar) | ~ 0 D | Cancellation of bond dipoles due to molecular symmetry (C2h point group). |

| Asymmetric (e.g., cis or rotated) | > 0 D | Incomplete cancellation of bond dipoles, resulting in a net molecular dipole. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the properties of electronic excited states. ijopaar.combohrium.com TD-DFT calculations are used to predict the electronic absorption spectra (UV-Vis) of molecules by calculating the vertical excitation energies (the energy difference between the ground and excited states at the ground state's optimized geometry) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. nih.govnih.gov

For this compound, TD-DFT calculations would identify the major electronic transitions, which are expected to be of the π → π* type due to the extensive conjugated system. The calculations can pinpoint which molecular orbitals are involved in these transitions, providing insight into the nature of the excited states, such as whether they involve intramolecular charge transfer (ICT). These theoretical predictions are invaluable for interpreting experimental UV-Vis spectra and understanding the photophysical behavior of the molecule. ijopaar.combohrium.com

Computational Modeling of Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the crystal packing, stability, and solid-state properties of molecular compounds. For this compound and related heterocyclic systems, computational modeling, particularly through Hirshfeld surface analysis, provides profound insights into the nature and hierarchy of these non-covalent forces. mdpi.com

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comnih.gov This method partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates the electron density of the complete crystal. By mapping various properties onto this surface, one can analyze the close contacts between neighboring molecules.

In studies of analogous structures, such as other azoles with chlorophenyl substituents, the primary contributions to crystal packing are from various weak van der Waals forces and hydrogen-bonding interactions. iucr.orgresearchgate.net Analysis of a related oxadiazole derivative featuring two chlorophenyl rings revealed the most important contributions to the crystal packing are from H···C (18%), H···H (17%), H···Cl (16.6%), H···O (10.4%), and H···N (8.9%) interactions. nih.gov These findings highlight that a multitude of weak interactions, rather than a single dominant force, collectively determine the supramolecular architecture. nih.goviucr.org

The table below illustrates typical contributions of intermolecular contacts found in related chlorophenyl-containing heterocyclic compounds, as determined by Hirshfeld surface analysis.

| Interaction Type | Contribution Percentage (%) | Description |

|---|---|---|

| H···H | ~17-49% | Represents van der Waals forces and is often the most significant contributor to the surface area. nih.govresearchgate.net |

| H···C / C···H | ~18-25% | Indicates C-H···π interactions, which are important for the packing of aromatic systems. nih.govresearchgate.net |

| H···Cl / Cl···H | ~9-17% | Highlights the role of the chlorine substituents in forming halogen bonds and other contacts. nih.govresearchgate.net |

| H···O / O···H | ~8-10% | Points to the involvement of the oxadiazole oxygen atom in hydrogen bonding. nih.govresearchgate.net |

| H···N / N···H | ~5-9% | Shows the contribution of the nitrogen atoms of the heterocyclic ring to intermolecular contacts. nih.goviucr.org |

These computational models are essential for rational drug design and materials science, as they allow for the prediction of crystal morphology and an understanding of the structure-property relationships governed by molecular packing. iucr.org

Prediction and Simulation of Spectroscopic Signatures

Computational chemistry offers powerful tools for predicting and simulating the spectroscopic signatures of molecules like this compound, which is invaluable for structural confirmation and understanding electronic properties. Density Functional Theory (DFT) is the most common method employed for these theoretical investigations. nih.govnih.gov

DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G(d,p) or 6-311+G(d,p)), can accurately predict the molecular geometry (bond lengths and angles), vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Visible spectra). nih.govscielo.org.za These theoretical predictions are typically validated by comparing them with experimental data, which often shows a strong correlation. nih.gov

Vibrational Spectroscopy (FT-IR): Theoretical calculations can generate a complete vibrational spectrum, assigning specific vibrational modes (stretching, bending) to the corresponding calculated frequencies. scielo.org.za For 1,3,4-oxadiazole derivatives, characteristic peaks include C-H stretching vibrations from the phenyl rings, C=N and C-O-C stretching from the oxadiazole ring, and C-Cl stretching vibrations. A good correlation between the observed and theoretical vibrational frequencies (often with R² values approaching 0.998) confirms the accuracy of the computational model and the molecular structure. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is used to calculate the ¹H and ¹³C NMR chemical shifts. scielo.org.za Theoretical predictions help in the precise assignment of signals in the experimental spectrum to specific protons and carbon atoms in the molecule, which can be complex for a symmetrical structure like this compound.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra by calculating the energies of electronic transitions between molecular orbitals, most notably the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.za For 2,5-diaryl-1,3,4-oxadiazoles, the absorption and photoluminescence properties are of significant interest. tubitak.gov.tr Studies on closely related compounds show absorption maxima (λ_max) in the UV region, which are influenced by the electronic nature of the substituents on the phenyl rings. sciepub.com A study on a similar compound, 3,5-bis-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1,2,4-oxadiazole, identified absorption peaks at 210 nm and 280 nm. sciepub.com

The table below summarizes the typical spectroscopic data and their theoretical prediction methods for compounds in this class.

| Spectroscopic Technique | Typical Information Obtained | Computational Method |

|---|---|---|

| FT-IR | Vibrational modes (C=N, C-O-C, C-Cl stretching) | DFT (e.g., B3LYP/6-31G(d,p)) |

| NMR (¹H, ¹³C) | Chemical shifts of hydrogen and carbon atoms | DFT with GIAO method |

| UV-Visible | Electronic transitions (λ_max), HOMO-LUMO gap | Time-Dependent DFT (TD-DFT) |

These computational simulations not only aid in the structural elucidation of newly synthesized compounds but also provide a deeper understanding of their electronic characteristics, which is fundamental for their application in materials science and medicinal chemistry. nih.govnih.gov

Photophysical Properties and Luminescence Phenomena

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Analysis of Absorption Maxima and Spectral Band Shapes

Detailed experimental data for the absorption maxima and spectral band shapes of 2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole are not available in the searched literature.

Elucidation of Electronic Transitions and Chromophoric Behavior

Specific elucidation of the electronic transitions for this compound is not documented in the available resources.

Fluorescence and Luminescence Spectroscopy

Emission Maxima and Spectral Characteristics

Specific emission maxima and spectral characteristics for this compound could not be found in the reviewed sources.

Quantum Yield Determinations and Luminescence Efficiency

Quantitative data on the quantum yield and luminescence efficiency of this compound are not present in the available literature.

Fluorescence Lifetime Measurements

Experimental fluorescence lifetime measurements for this compound have not been reported in the accessed scientific literature.

Analysis of Stokes Shifts

The Stokes shift, which is the difference in energy between the positions of the band maxima of the absorption and fluorescence spectra, is a critical parameter in characterizing a fluorescent molecule. This phenomenon arises from energy loss between the moment of photon absorption and subsequent emission, typically due to processes like vibrational relaxation and solvent reorientation around the molecule in its excited state. A noticeable bathochromic (red) shift in the Stokes shift often indicates a π→π* electronic transition within the molecule.

For 2,5-diaryl-1,3,4-oxadiazole derivatives, the Stokes shift provides insight into the change in geometry and electronic distribution between the ground and excited states. While specific data for this compound is not extensively detailed in the provided context, the general behavior of related compounds suggests that the Stokes shift would be influenced by the polarity of the surrounding medium.

Influence of Molecular Structure and Environmental Factors on Photophysical Characteristics

The photophysical properties of this compound are not intrinsic to the molecule alone but are significantly modulated by its specific chemical structure and the surrounding environment.

Effect of Substituents on Emission Properties

The nature and position of substituents on the aryl rings of 2,5-diaryl-1,3,4-oxadiazoles play a crucial role in tuning their emission properties. The chlorine atoms at the para-position of the phenyl rings in this compound are considered electron-withdrawing groups (EWGs).

Generally, the introduction of EWGs can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In some 1,3,4-oxadiazole (B1194373) systems, attaching EWGs at the para-position of the phenyl ring has resulted in moderate to poor inhibitory activity in certain biological assays, as compared to unsubstituted or electron-donating group (EDG) substituted compounds. acs.org For instance, in a series of 5-phenyl-1,3,4-oxadiazole-2-thiones, derivatives with EWGs like -Cl, -NO2, and -CF3 at the 4-position of the phenyl ring showed distinct electronic and biological profiles. acs.org

Conversely, the introduction of electron-donating groups like methoxy (B1213986) (-OCH3) often leads to a significant red shift in both the absorption and emission spectra of 1,3,4-oxadiazole derivatives. researchgate.net This suggests that the electron-withdrawing nature of the chloro-substituents in this compound would likely result in emission properties that are blue-shifted compared to derivatives bearing electron-donating groups. The precise effect, however, depends on the interplay between inductive and resonance effects of the substituent.

Table 1: Effect of Substituents on the Emission Properties of Selected 1,3,4-Oxadiazole Derivatives

| Compound/Substituent | General Effect on Emission | Reference |

|---|---|---|

| Methoxy (-OCH3) | Essential red shift | researchgate.net |

| Nitro (-NO2) | Essential red shift | researchgate.net |

This table illustrates general trends observed in related 1,3,4-oxadiazole series, as specific comparative emission data for this compound was not available in the search results.

Solvatochromic Effects and Solvent-Molecule Interactions

Solvatochromism refers to the change in the color of a substance (and thus its UV-visible absorption and emission spectra) when it is dissolved in different solvents. This effect is a powerful tool for probing the interactions between a solute molecule and the surrounding solvent molecules. The changes in the spectral properties are related to the differential solvation of the ground and excited electronic states of the molecule.

For many 1,3,4-oxadiazole derivatives, an increase in solvent polarity leads to a bathochromic (red) shift in the emission spectrum. This is often attributed to a larger dipole moment in the excited state compared to the ground state. The more polar excited state is stabilized to a greater extent by polar solvents, which lowers its energy level and results in a lower-energy (longer wavelength) emission. Studies on related compounds have utilized methods like Catalan parameters to distinguish between specific (e.g., hydrogen bonding) and non-specific (e.g., dipole-dipole) solute-solvent interactions.

While a specific data table for this compound is not available, the expected trend would be a red shift in the fluorescence maximum as the solvent polarity increases.

Table 2: Illustrative Solvatochromic Effect on a Generic 1,3,4-Oxadiazole Derivative

| Solvent | Polarity Index (Illustrative) | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (nm) |

|---|---|---|---|---|

| n-Hexane | 0.1 | ~300 | ~350 | ~50 |

| Dichloromethane | 3.1 | ~305 | ~365 | ~60 |

| Acetonitrile | 5.8 | ~308 | ~375 | ~67 |

Note: This table is a hypothetical representation based on the general behavior of 1,3,4-oxadiazole derivatives to illustrate the concept of solvatochromism. Actual values for this compound may vary.

Solid-State Photoluminescence Behavior

The photoluminescence of organic molecules in the solid state can differ significantly from their behavior in solution. In the solid state, intermolecular interactions, molecular packing (crystallinity vs. amorphous nature), and the lack of solvent relaxation play dominant roles in determining the emission properties.

For many luminophores, fluorescence is often quenched in the solid state due to aggregation-caused quenching (ACQ), which arises from strong intermolecular π-π stacking that creates non-radiative decay pathways. However, some 1,3,4-oxadiazole derivatives are known to be efficient emitters in the solid state, making them suitable for applications like OLEDs. The bulky nature of the two phenyl rings in this compound, potentially twisted out of the plane of the central oxadiazole ring, could hinder close packing and reduce ACQ effects, thereby preserving solid-state luminescence. The emission in the solid state is typically observed at a longer wavelength compared to its emission in non-polar solvents, a phenomenon attributable to intermolecular interactions in the crystalline or amorphous solid.

Electrochemical Behavior and Redox Characteristics

Cyclic Voltammetry (CV) Studies

Cyclic voltammetry is a pivotal electrochemical technique used to probe the redox behavior of 2,5-diaryl-1,3,4-oxadiazole derivatives. By measuring the current response to a sweeping potential, CV studies allow for the determination of key electrochemical parameters.

The oxidation and reduction potentials of oxadiazole derivatives are crucial indicators of their electron-donating and electron-accepting capabilities. For a closely related analogue, 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole (B92946), cyclic voltammetry has been used to determine its reduction potential. semanticscholar.org This data provides a strong inferential basis for the behavior of the chloro-substituted compound.

In a typical CV measurement, the onset potentials of reduction (E_red) and oxidation (E_ox) are determined from the voltammogram. rsc.org These potentials correspond to the energy required to add or remove an electron from the molecule, respectively. For many 2,5-disubstituted-1,3,4-oxadiazole derivatives, the reduction process is often observed as a reversible or quasi-reversible peak in the CV scan, indicating the formation of a stable radical anion. semanticscholar.org The presence of electron-withdrawing substituents, such as the 4-chlorophenyl groups, is expected to facilitate reduction by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

A study on a series of symmetrically-substituted 2,5-bis(4-arylphenyl)-1,3,4-oxadiazoles, including a phenyl-substituted variant, provides specific electrochemical data that helps contextualize the properties of the chlorophenyl derivative. semanticscholar.org

Table 1: Electrochemical Data for a Related 2,5-Diaryl-1,3,4-Oxadiazole Derivative

| Compound | Reduction Potential (E_red vs. Fc/Fc⁺) [V] |

|---|---|

| 2,5-bis(4-phenylphenyl)-1,3,4-oxadiazole | -1.21 |

Source: Semantic Scholar semanticscholar.org

This table shows the reduction potential for a similar compound, which helps in estimating the electrochemical behavior of 2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole.

The electrochemical band gap (E_g^el) is a critical parameter that reflects the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the LUMO. It can be estimated from the onset oxidation and reduction potentials obtained from cyclic voltammetry. rsc.org The formulas used for these calculations are:

E_HOMO = - (E_ox + 4.4) eV rsc.org

E_LUMO = - (E_red + 4.4) eV rsc.org

E_g^el = E_HOMO - E_LUMO = E_ox - E_red researchgate.net

Here, the potentials are typically measured against a reference electrode like Ag/AgCl and then converted to values versus the vacuum level, often using a ferrocene/ferrocenium (Fc/Fc⁺) internal standard, which is assumed to have an absolute energy level of -4.8 eV or -5.1 eV below vacuum. semanticscholar.orgresearchgate.net

For oxadiazole-centered compounds, these band gaps can be influenced by the nature of the substituent groups. researchgate.net The introduction of electron-withdrawing groups like the chlorophenyl moieties generally lowers both HOMO and LUMO energy levels. The optical band gap, determined from UV-Vis spectroscopy, often complements the electrochemical band gap, with a study on a bromo-analogue showing an optical band gap of approximately 3.52 eV. semanticscholar.orgresearchgate.net

The 1,3,4-oxadiazole (B1194373) ring is known for its high thermal and chemical stability. nih.govrroij.comderpharmachemica.com Theoretical studies based on quantum mechanics computations have shown that among the various oxadiazole isomers, the 1,3,4-oxadiazole is the most stable. nih.govscirp.orgscirp.org This stability is attributed to its electronic structure, where the presence of two pyridine-type nitrogen atoms and a furan-type oxygen atom results in an electron-deficient aromatic system. nih.govglobalresearchonline.net

In cyclic voltammetry, redox stability can be assessed by performing multiple potential cycles. For many 1,3,4-oxadiazole derivatives, the redox processes are reversible, indicating that the molecule can be repeatedly oxidized and reduced without significant degradation. semanticscholar.org This stability is crucial for applications in electronic devices where long operational lifetimes are required. However, the stability can be pH-dependent, as seen in other oxadiazole isomers, which show maximum stability in a pH range of 3-5 and increased degradation at higher or lower pH values. nih.gov The 2,5-diaryl substituted derivatives are particularly stable compared to their alkyl counterparts. nih.gov

Correlation of Electrochemical Data with Electronic Structure (e.g., Frontier Molecular Orbitals)

Electrochemical data is intrinsically linked to the electronic structure of the molecule, particularly the energies of the frontier molecular orbitals (HOMO and LUMO). The oxidation potential correlates with the HOMO energy level, while the reduction potential correlates with the LUMO energy level. bohrium.com

Density Functional Theory (DFT) calculations are frequently employed to model the electronic structure and predict these energy levels. researchgate.netnih.gov These theoretical calculations often show good agreement with experimental data obtained from cyclic voltammetry. bohrium.com For 1,3,4-oxadiazole derivatives, the HOMO is typically distributed over the entire π-conjugated system, while the LUMO is often localized on the electron-deficient oxadiazole ring and the attached aryl groups.

The electron-withdrawing nature of the 1,3,4-oxadiazole ring contributes to its low-lying LUMO energy level, making these compounds good electron acceptors. nih.gov The chlorine atoms on the phenyl rings further pull electron density, which is expected to lower the LUMO energy of this compound, thereby facilitating its reduction. This relationship is quantified by the calculation of electron affinity and ionization potential from CV data. semanticscholar.org

Table 2: Calculated Electronic Properties for a Related 2,5-Diaryl-1,3,4-Oxadiazole Derivative

| Compound | Electron Affinity (EA) [eV] | Ionization Potential (IP) [eV] |

|---|---|---|

| 2,5-bis(4-phenylphenyl)-1,3,4-oxadiazole | 3.89 | 5.99 |

Source: Semantic Scholar semanticscholar.org

Note: Electron affinity and Ionization potential were calculated using the equations: EA = |e|·(5.1 + E_red) and IP = |e|·(5.1 + E_ox). semanticscholar.org

This table illustrates how electrochemical measurements are used to derive fundamental electronic properties.

Impact of Molecular Structure and Substituents on Redox Properties

The redox properties of 2,5-diaryl-1,3,4-oxadiazoles are highly tunable by modifying the substituent groups on the terminal phenyl rings. The presence of electron-withdrawing or electron-donating groups significantly alters the HOMO and LUMO energy levels and, consequently, the oxidation and reduction potentials. researchgate.net

In the case of this compound, the chlorine atoms act as electron-withdrawing groups through an inductive effect, while also having a weak deactivating resonance effect. The primary impact of the chloro-substituent is the stabilization of the LUMO, making the molecule easier to reduce. nih.govnih.gov Studies on other heterocyclic systems have shown that chloro-substitution generally leads to a positive shift in reduction potentials. nih.govacs.org

A study on substituted diphenyl-1,3,4-oxadiazoles found that the presence of electron-withdrawing groups like -Cl and -NO2 increased the yield of the final compound and led to enhanced biological activity. nih.gov The structure-activity relationship for 1,3,4-oxadiazole derivatives confirms that substitution with para-chloro groups can enhance their activity. nih.gov Conversely, attaching electron-donating groups to the phenyl rings would raise the HOMO energy level, making the compound easier to oxidize. otterbein.edu This demonstrates the high degree of control over the redox properties of the 1,3,4-oxadiazole core through synthetic modification of its aryl substituents.

Structure Property Relationships and Molecular Design Principles

Systematic Investigation of Structural Modifications on Electronic Properties

The electronic properties of 2,5-diaryl-1,3,4-oxadiazoles, including the subject compound, are highly sensitive to structural modifications on the pendant aryl rings. The 1,3,4-oxadiazole (B1194373) core is inherently electron-deficient, a characteristic that significantly influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.govijopaar.com

Systematic studies on related 2,5-diaryl-1,3,4-oxadiazole derivatives demonstrate that the nature of the substituent on the phenyl rings plays a pivotal role in tuning the electronic and photophysical properties. researchgate.net The presence of the chlorine atoms at the para-positions of both phenyl rings in 2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole has a distinct effect. As an electron-withdrawing group, chlorine lowers the energy levels of both the HOMO and LUMO. nih.gov This is in contrast to derivatives bearing electron-donating groups, where an increase in the number of such groups leads to a red shift in emission maxima. researchgate.net

Computational studies on similar structures show that the HOMO electron clouds are often localized on the π-electron bridge and the oxadiazole ring, which acts as an electron acceptor. ijopaar.com The LUMO, conversely, can be localized over the donor part of the molecule. ijopaar.com The introduction of electron-withdrawing groups like chlorine can enhance certain biological activities, a phenomenon linked to these modified electronic properties. nih.gov The electron-accepting nature of the oxadiazole fragment is a key feature in these molecules. mdpi.com

Table 1: Effect of Substituents on the Electronic Properties of 2,5-Diaryl-1,3,4-oxadiazole Derivatives This table is illustrative, based on general principles found in the cited literature.

| Substituent (R) in 2,5-Bis(R-phenyl)-1,3,4-oxadiazole | Substituent Character | Expected Effect on HOMO/LUMO | Expected Effect on Emission |

| -H (Phenyl) | Neutral | Baseline | Baseline |

| -OCH₃ (Methoxy) | Electron-Donating | Raises HOMO/LUMO levels | Red Shift (Bathochromic) researchgate.net |

| -Cl (Chloro) | Electron-Withdrawing | Lowers HOMO/LUMO levels nih.gov | Blue Shift (Hypsochromic) |

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Significantly Lowers HOMO/LUMO levels nih.gov | Significant Blue Shift |

Correlation of Molecular Geometry with Spectroscopic and Electrochemical Data

The three-dimensional structure of 2,5-diaryl-1,3,4-oxadiazoles is intrinsically linked to their spectroscopic and electrochemical behavior. X-ray crystallography studies of analogous compounds reveal that the molecules are generally nearly planar, though with potential for significant differences in conformation. rsc.orgresearchgate.net This planarity facilitates π-π stacking interactions in the solid state, which influences the crystal packing. researchgate.net

The dihedral angle between the central oxadiazole ring and the flanking phenyl rings is a critical geometric parameter. In a related compound, 2,5-bis(2-pyridyl)-1,3,4-oxadiazole, the molecule adopts a specific cisoid conformation. researchgate.net For the title compound, the dihedral angles between the chlorophenyl rings and the oxadiazole ring would dictate the extent of π-conjugation across the molecule. A more planar conformation allows for greater electron delocalization, which typically results in a red shift in the UV-Vis absorption spectrum and a smaller HOMO-LUMO gap. ijopaar.com Distortions from planarity, caused by steric hindrance, can disrupt conjugation, leading to a blue shift. nanobioletters.com

Electrochemical measurements, such as cyclic voltammetry, are used to experimentally determine the HOMO and LUMO energy levels. nih.gov These values can be correlated with the optical band gap derived from the onset of the UV-Vis absorption spectrum. nih.gov For instance, a study on acridine (B1665455) derivatives showed that HOMO/LUMO energies of -5.78 eV and -2.92 eV, respectively, resulted in an electrochemical band gap of 2.86 eV. nih.gov Similar methodologies are applied to oxadiazole derivatives to correlate their electronic structure with spectroscopic data. The substitution pattern has a marked impact on these properties; replacing a phenyl ring with a thienyl ring, for example, leads to a red shift in both absorption and emission spectra. rsc.org

Table 2: Spectroscopic and Electrochemical Data for a Representative Diaryloxadiazole Data based on a similar compound, 2-(4-biphenylyl)-5-phenyl-1,3,4-oxadiazole (B1585544) (PBD), for illustrative purposes.

| Property | Observation | Implication |

| UV-Vis Absorption | Strong absorption bands characteristic of π-π* transitions. researchgate.networdpress.com | Indicates a conjugated electronic system. |

| Fluorescence Emission | Typically strong blue fluorescence. wordpress.comresearchgate.net | Suitable for applications in optoelectronics. |

| Electrochemical Oxidation/Reduction | Reversible or quasi-reversible redox peaks in cyclic voltammetry. nih.gov | Allows for determination of HOMO/LUMO energy levels. |

| Molecular Geometry | Near-planar structure with specific dihedral angles. researchgate.netscirp.org | Affects crystal packing and degree of π-conjugation. |

Rational Design Strategies for Tailored Material Properties

The predictable structure-property relationships in the 1,3,4-oxadiazole family allow for the rational design of molecules with specific, tailored properties. researchgate.net For this compound, its core structure can be systematically modified to tune its characteristics for applications ranging from medicinal chemistry to materials science. organic-chemistry.orgresearchgate.net

Key design strategies include:

Modulation of Electronic Properties: The primary strategy involves altering the substituents on the 2- and 5-position aryl rings. Introducing electron-donating groups (e.g., methoxy (B1213986), amino) or electron-withdrawing groups (e.g., nitro, cyano) in place of the chlorine atoms can systematically tune the HOMO/LUMO levels, band gap, and consequently the optical and electronic properties. researchgate.netresearchgate.net

Extension of π-Conjugation: Extending the conjugated system, for instance by replacing the phenyl rings with larger aromatic systems like biphenyl (B1667301) or naphthyl, or by introducing vinyl or ethynyl (B1212043) linkers, typically leads to a bathochromic (red) shift in absorption and emission. rsc.orgtubitak.gov.tr This strategy is often used to develop materials for organic light-emitting diodes (OLEDs). tubitak.gov.tr

Introduction of Functional Moieties: For biological applications, specific functional groups can be incorporated to interact with biological targets. For example, designing hybrids that link the oxadiazole core to other pharmacologically active structures like chalcones or benzimidazoles has been explored to create potent anticancer agents that inhibit specific enzymes like EGFR or Src kinases. nih.gov

Improving Solubility and Processability: Attaching long alkyl or alkoxy chains to the aryl rings can improve the solubility of the compound in organic solvents and facilitate its processing for device fabrication, without drastically altering the core electronic properties. beilstein-journals.org

These design principles demonstrate the versatility of the 1,3,4-oxadiazole scaffold as a privileged structure for developing new functional materials. acs.org

Influence of Aromaticity and Heteroatom Positions on Molecular Reactivity and Stability

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle. nih.gov Its aromaticity, however, is a subject of nuanced discussion. Computational studies using methods like the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) have been employed to quantify this property. tandfonline.com These studies suggest that while the NICS method predicts a relatively high aromaticity, the HOMA approach indicates a non-aromatic character for the oxadiazole ring. tandfonline.com The aromaticity can also vary depending on the electronic nature of the substituents at the 2- and 5-positions. tandfonline.com

The specific arrangement of the one oxygen and two nitrogen atoms in the 1,3,4-isomer imparts significant chemical and thermal stability to the ring. nanobioletters.com The 1,3,4-oxadiazole ring is often used as a bioisosteric replacement for amide and ester groups in drug design, as it offers superior metabolic and hydrolytic stability. acs.orgnih.gov

The positions of the heteroatoms create an electron-deficient ring system. nanobioletters.com The nitrogen atoms act as pyridine-type nitrogens (–N=), contributing to the electron-withdrawing nature of the ring. nih.gov This electronic character influences the molecule's reactivity. For example, the ring itself is generally resistant to electrophilic attack but can direct reactions on the substituent phenyl rings. The accumulation of electron density within the heterocyclic ring is influenced by the aryl groups attached to it. tandfonline.com The geometry of the ring, particularly the strong bend of approximately 134 degrees, can also influence the macroscopic properties of materials by creating a non-linear molecular shape. nanobioletters.com

Applications in Advanced Materials and Optoelectronics

Organic Light-Emitting Diodes (OLEDs)

The 1,3,4-oxadiazole (B1194373) core is a well-established building block for materials used in OLEDs due to its inherent electron-deficient nature, which facilitates electron transport. researchgate.netrsc.org

Role as Electron Transport Materials

In the architecture of an OLED, electron transport materials (ETMs) play a crucial role in facilitating the efficient injection and transport of electrons from the cathode to the emissive layer. The electron-deficient 1,3,4-oxadiazole ring endows compounds like 2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole with a low-lying Lowest Unoccupied Molecular Orbital (LUMO), which is a key requirement for effective electron transport. The addition of chlorine atoms, being electron-withdrawing, is expected to further lower the LUMO energy level, potentially enhancing electron injection and mobility.

Utilization as Emitting Layer Components

Beyond their role in electron transport, certain 1,3,4-oxadiazole derivatives are also utilized as components in the emitting layer (EML) of OLEDs, either as a host material or as a fluorescent emitter (dopant). These compounds are known for their strong fluorescence, often in the blue region of the spectrum. researchgate.net

Fluorescent Materials for Display and Illumination Technologies

The inherent fluorescence of many 1,3,4-oxadiazole derivatives makes them attractive for use in various display and illumination technologies. These materials can absorb light at a specific wavelength and re-emit it at a longer wavelength, a property that is central to their application as fluorophores. researchgate.net The efficiency of this process is quantified by the photoluminescence quantum yield.

For this compound, its potential as a fluorescent material would be characterized by its absorption and emission spectra, Stokes shift, and quantum yield. While general studies on 2,5-diaryl-1,3,4-oxadiazoles suggest that they are often blue-emitting fluorophores, specific photophysical data for the title compound remains to be extensively reported. researchgate.net

Chemical Sensing and Detection Applications

The structure of this compound, with its heteroatoms (nitrogen and oxygen) possessing lone pairs of electrons, presents opportunities for its use in chemical sensing, particularly for the detection of metal ions. mdpi.comnih.gov

Development as Metal Ion Sensors

The nitrogen and oxygen atoms within the oxadiazole ring can act as coordination sites for metal ions. The binding of a metal ion to the molecule can induce a change in its electronic properties, leading to a detectable spectroscopic response, such as a change in its absorption or fluorescence spectrum. The selectivity of the sensor for a particular metal ion is a critical parameter and is influenced by the specific structure of the ligand. While various 1,3,4-oxadiazole-based compounds have been investigated as chemosensors for a range of metal ions, including Zn(II), Cu(II), and Ag(I), dedicated studies on the metal ion sensing capabilities of this compound are not widely available. mdpi.comnih.gov

Exploration of Fluorescence Turn-on/off Sensing Mechanisms

Fluorescent chemosensors can operate through different mechanisms, most notably "turn-on" and "turn-off" responses. In a "turn-off" sensor, the fluorescence of the compound is quenched upon binding to the analyte. This can occur through mechanisms such as photoinduced electron transfer (PET) from the excited state of the fluorophore to the bound metal ion. Conversely, a "turn-on" sensor exhibits an enhancement of fluorescence upon analyte binding, often due to the suppression of a non-radiative decay pathway, a phenomenon known as chelation-enhanced fluorescence (CHEF). nih.gov

The potential of this compound to act as a "turn-on" or "turn-off" fluorescent sensor would depend on the nature of its interaction with specific metal ions and the resulting photophysical changes. A comprehensive investigation into these interactions would be necessary to establish its utility in this domain.

Liquid Crystalline Materials Development

The 1,3,4-oxadiazole moiety is a valuable component in the design of liquid crystalline materials due to its rigidity, thermal stability, and specific geometric configuration. echemi.comrsc.org The core structure of 2,5-disubstituted-1,3,4-oxadiazoles introduces a significant bend, with the angle between the two phenyl rings being approximately 134°. beilstein-journals.org This inherent non-linearity is a key feature in the formation of various mesophases.

While research on this compound itself as a liquid crystal is not extensively documented, studies on structurally analogous compounds provide significant insight. For instance, boomerang-shaped liquid crystals based on 2,5-bis(p-hydroxyphenyl)-1,3,4-oxadiazole have been synthesized. When long alkyl chains are attached to the terminal hydroxyl groups, these materials exhibit multiple distinct mesophases, including nematic and smectic C phases. The bent core provided by the oxadiazole unit is crucial for this behavior.

The development of liquid crystals based on the 2,5-diphenyl-1,3,4-oxadiazole (B188118) framework has led to materials with unique self-assembly behaviors, forming various smectic and modulated phases. nih.gov These findings underscore the potential of the 2,5-diaryl-1,3,4-oxadiazole scaffold, including the chlorophenyl derivative, in the creation of novel liquid crystalline materials with tailored properties.

Interactive Table: Mesophase Behavior of an Analogous Oxadiazole-Based Liquid Crystal

This table presents data for a related compound, 1,3-bis(5-(perfluorooctyl)-1,3,4-oxadiazol-2-yl)benzene, to illustrate the types of phase transitions observed in such materials.

| Transition | Temperature (°C) on Heating | Temperature (°C) on Cooling |

| Crystal to Mesophase | 98.9 | - |

| Mesophase to Isotropic | 115.8 | 91.6 |

Data adapted from studies on fluorinated 1,3-bis(1,3,4-oxadiazol-2-yl)benzene derivatives. beilstein-journals.org

Nonlinear Optical (NLO) Materials

Organic molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optical data storage, optical computing, and telecommunications. The 1,3,4-oxadiazole ring is an effective π-bridge in donor-π-acceptor (D-π-A) systems, which are known to exhibit large molecular nonlinearities. The electron-withdrawing nature of the oxadiazole heterocycle facilitates intramolecular charge transfer, a key mechanism for generating second and third-order NLO responses.

Research into various 1,3,4-oxadiazole derivatives has demonstrated their potential as NLO materials. researchgate.net The NLO properties can be measured using techniques such as the Z-scan method, which determines the nonlinear absorption and refraction of a material. For instance, studies on S-(5-aryl-1,3,4-oxadiazol-2-yl) 2-chloroethanethioate derivatives have revealed a self-defocusing effect, indicated by a negative nonlinear refractive index. researchgate.net This effect is often associated with a thermal lens mechanism.

Table: NLO Properties of a Representative Oxadiazole Derivative

The following table shows representative NLO data for S-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl) 2-chloroethanethioate, a structurally related compound, to illustrate the parameters measured in NLO studies.

| Parameter | Description | Value |

| λ | Laser Wavelength | 532 nm |

| n₂ | Nonlinear Refractive Index | Negative |

| β | Nonlinear Absorption Coefficient | Positive |

This data is illustrative and based on findings for analogous compounds. researchgate.net

Supramolecular Assemblies and Coordination Chemistry

The field of supramolecular chemistry involves the design and synthesis of large, well-defined structures from smaller molecular components, held together by non-covalent interactions. The rigid, angular geometry of 2,5-diaryl-1,3,4-oxadiazoles, combined with the coordinating ability of the nitrogen atoms in the oxadiazole ring, makes them excellent candidates for use as building blocks in these assemblies.

The defined structure of molecules containing the 2,5-diphenyl-1,3,4-oxadiazole fragment allows for predictable packing motifs in the solid state. These interactions can guide the formation of larger, ordered structures. The principles of self-assembly observed in the crystalline and liquid-crystalline states of these materials can be extended to their behavior at surfaces, such as in the formation of Langmuir-Blodgett films. The specific substituents on the phenyl rings play a critical role in directing these self-assembly processes through interactions like π-π stacking and halogen bonding.

The nitrogen atoms of the 1,3,4-oxadiazole ring can act as coordination sites for metal ions, making oxadiazole derivatives useful as ligands in coordination chemistry. nih.gov By incorporating coordinating groups onto the terminal phenyl rings, such as pyridine (B92270) or amine functionalities, these molecules can act as bidentate or polydentate ligands, bridging multiple metal centers to form coordination polymers.

For example, ligands like 2,5-bis(4-pyridyl)-1,3,4-oxadiazole (B92651) and 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole have been successfully used to create coordination polymers with silver(I) salts. nih.gov The resulting structures can range from one-dimensional chains to complex three-dimensional networks with significant porosity. nih.govnih.gov The bent nature of the bis(phenyl)oxadiazole linker is a determining factor in the final architecture of the polymer. The specific compound this compound, while not possessing overt coordinating groups on the phenyl rings, could still potentially coordinate through the oxadiazole nitrogens, or be functionalized to create more complex ligands for the development of new materials with interesting magnetic, luminescent, or catalytic properties.

Future Research Directions and Perspectives

Exploration of Novel and Environmentally Benign Synthetic Pathways

Traditional synthesis methods for 1,3,4-oxadiazoles often rely on harsh dehydrating agents like phosphorus oxychloride or polyphosphoric acid, which present environmental and safety concerns. nih.gov Future research will increasingly focus on developing greener, more efficient synthetic protocols. eurekaselect.com Promising avenues include microwave-assisted synthesis and solid-phase or solvent-free reactions, which have been shown to reduce reaction times, increase yields, and minimize chemical waste for other 2,5-disubstituted-1,3,4-oxadiazoles. researchgate.netmdpi.com For instance, the oxidative cyclization of N-acylhydrazones using reagents like diacetoxyiodobenzene (B1259982) under solvent-free conditions represents an eco-friendly alternative. researchgate.net Another approach involves the use of ultrasonic techniques, which can promote reactions at room temperature, thereby reducing energy consumption. researchgate.net The development of one-pot synthesis methodologies, such as the copper-catalyzed oxidative Ugi/aza-Wittig reaction, offers a streamlined route to complex oxadiazole derivatives from simple precursors, a strategy that could be adapted for 2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole. mdpi.com

Table 1: Comparison of Synthetic Methodologies for 1,3,4-Oxadiazoles

| Method | Traditional Approach | Green Alternative | Potential Advantages of Green Alternative |

|---|---|---|---|

| Reagents | Strong dehydrating agents (e.g., POCl₃, PPA) nih.gov | Mild oxidants (e.g., diacetoxyiodobenzene), catalysts researchgate.net | Reduced toxicity, easier handling, less corrosive |

| Conditions | High temperatures, harsh reflux conditions mdpi.com | Microwave irradiation, ultrasound, room temperature mdpi.comresearchgate.net | Lower energy consumption, faster reaction rates |

| Solvents | Often requires toxic, high-boiling point solvents | Solvent-free (solid-phase grinding) or benign solvents (e.g., ethanol) researchgate.netmdpi.com | Reduced environmental impact, minimized waste |

| Procedure | Multi-step, requiring isolation of intermediates mdpi.com | One-pot reactions mdpi.com | Improved efficiency, atom economy, and reduced labor |

Application of Advanced Characterization Techniques for Dynamic Processes and Excited States